![molecular formula C17H12BrN3O3S2 B2583463 (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-91-5](/img/structure/B2583463.png)
(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a complex chemical compound with potential applications in scientific research. It is part of a class of compounds known as benzothiazoles, which have been explored for a variety of therapeutic applications . Benzothiazole and its derivatives have shown various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Synthesis Analysis
The synthesis of similar compounds involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . The general procedure for the synthesis of terminal Alkyne involves the dropwise addition of propargyl bromide to the solution of 2-mercaptobenzoxazole or 2-mercaptobenzothiazole in N,N-dimethylformamide .Molecular Structure Analysis
The structure of this compound can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS . The compound appears as a white solid with a melting point of 152–156 °C .Chemical Reactions Analysis
This compound, due to its complex molecular structure, has the ability to engage in various chemical reactions. It is part of a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . It has been characterized using FTIR, 1H, 13C-NMR, and HRMS techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is part of a series of novel benzamides synthesized for various applications. For instance, it has been involved in studies exploring new methods of synthesis, such as the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, which were efficiently synthesized by heterocyclization (Saeed & Rafique, 2013). Similarly, microwave-promoted synthesis methods have been explored for related compounds, offering a cleaner, more efficient, and faster method for synthesis (Saeed, 2009).
Potential Antifungal and Antimicrobial Applications
- Several studies have investigated the antifungal and antimicrobial potential of related compounds. For instance, certain benzamide derivatives showed promise as antifungal agents, particularly against pathogens like Candida albicans (Narayana et al., 2004). Another study synthesized benzamides with varied substitutions, some of which exhibited moderate antifungal activity (Saeed, Zaman, Jamil, & Mirza, 2008).
Applications in Photodynamic Therapy and Cancer Treatment
- A related study synthesized zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups. This compound showed potential for photodynamic therapy application in cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Additionally, the synthesis of pro-apoptotic indapamide derivatives as anticancer agents has been explored, with some derivatives showing significant activity against cancer cell lines (Yılmaz et al., 2015).
Antimicrobial Activity and Structural Studies
- Fluorobenzamides containing thiazole and thiazolidine have been synthesized and tested for antimicrobial activity. It was found that the presence of a fluorine atom significantly enhances antimicrobial activity (Desai, Rajpara, & Joshi, 2013). Moreover, benzamide derivatives bearing different bioactive moieties have been evaluated for their antimicrobial efficacy, with some showing significant antibacterial and antifungal activity. These compounds were also characterized through spectral and elemental analysis and crystal X-ray studies (Priya et al., 2006).
Chemosensors for Anions
- Coumarin benzothiazole derivatives have been synthesized and investigated as chemosensors for cyanide anions. These compounds demonstrated the ability to recognize cyanide anions through color change and fluorescence quenching, which can be observed by the naked eye (Wang et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of action
Benzothiazole compounds have been explored for a variety of therapeutic applications. They have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Mode of action
The exact mode of action of benzothiazole compounds can vary depending on their specific structure and the target they interact with. Many of these compounds are thought to interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions .
Biochemical pathways
Benzothiazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some benzothiazole derivatives have been found to inhibit the enzyme acetylcholinesterase, which plays a key role in nerve signal transmission .
Pharmacokinetics
The ADME properties of benzothiazole compounds can vary widely depending on their specific structure. Some benzothiazole derivatives have good oral bioavailability and can cross the blood-brain barrier, making them potential candidates for the treatment of neurological disorders .
Result of action
The molecular and cellular effects of benzothiazole compounds can vary depending on their specific targets and mode of action. For example, benzothiazole derivatives that inhibit acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, enhancing nerve signal transmission .
Action environment
The action, efficacy, and stability of benzothiazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of some benzothiazole derivatives can be affected by the pH of the environment, as this can influence the ionization state of the molecule .
Biochemische Analyse
Biochemical Properties
(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity . For example, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, it can activate or inhibit transcription factors, thereby modulating gene expression and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals or post-translational modifications may direct the compound to specific subcellular locations, influencing its interactions with biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
4-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNRWXVUSPVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

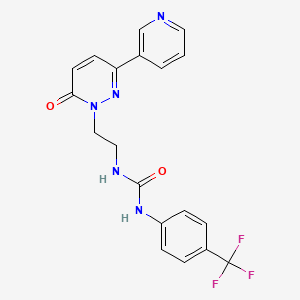
![N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2583384.png)
![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)
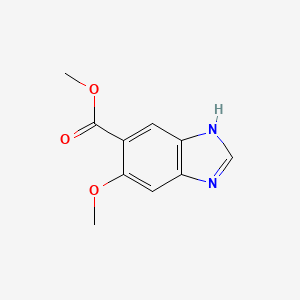
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)
![2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)
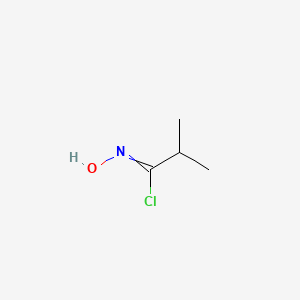
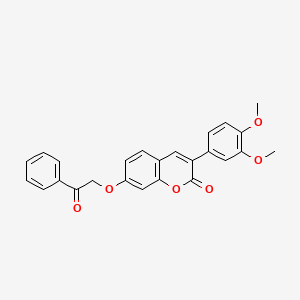
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)
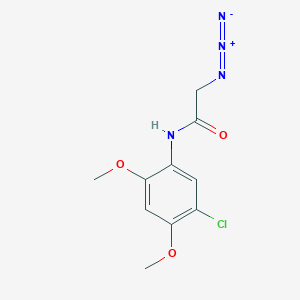
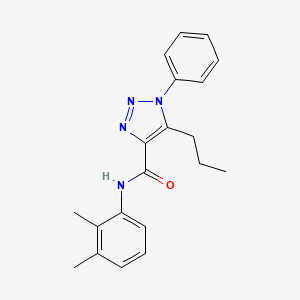
![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)
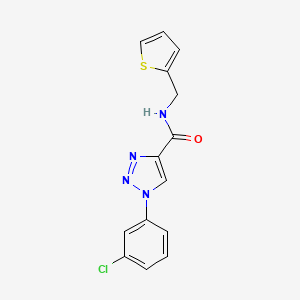
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2583402.png)